molecular formula C13H16N4O3 B252285 N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide

N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide

Numéro de catalogue B252285
Poids moléculaire: 276.29 g/mol
Clé InChI: CYUSPGRVRBVPQN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide, also known as EKI-785, is a small molecule inhibitor that has been found to have potential therapeutic applications in the treatment of various types of cancer. This molecule has been extensively studied in recent years due to its ability to inhibit the activity of epidermal growth factor receptor (EGFR), a protein that is often overexpressed in cancer cells.

Mécanisme D'action

The mechanism of action of N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide involves the inhibition of EGFR activity. EGFR is a protein that is often overexpressed in cancer cells, and its overexpression has been linked to the development and progression of various types of cancer. By inhibiting EGFR activity, N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide can block the signaling pathways that promote cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide can inhibit the phosphorylation of EGFR and downstream signaling molecules, including AKT and ERK. This inhibition leads to the suppression of cancer cell growth and proliferation. Additionally, N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide has been found to induce apoptosis in cancer cells, which further contributes to its anti-cancer effects.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide in lab experiments is its specificity for EGFR inhibition. This specificity allows researchers to study the effects of EGFR inhibition on cancer cell growth and proliferation without interfering with other cellular processes. However, one limitation of using N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide is its potential toxicity, which may limit its use in certain experimental settings.

Orientations Futures

There are several future directions for research on N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide. One area of interest is the development of more potent and selective EGFR inhibitors based on the structure of N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide. Additionally, researchers are exploring the potential of combining N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide with other cancer treatments to enhance their effectiveness. Finally, there is interest in studying the effects of N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide on other signaling pathways that are involved in cancer development and progression.

Méthodes De Synthèse

The synthesis of N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide involves several steps, starting with the reaction of 2-chloro-N-(2-hydroxyethyl)ethanamine with 4,6-dichloro-5-nitropyrimidine to form N-[2-(2-chloroethylamino)ethyl]-4,6-dichloro-5-nitropyrimidine. This intermediate is then reacted with 2-amino-4-(2,4-difluorophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide to form N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide.

Applications De Recherche Scientifique

N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide has been extensively studied in preclinical models of cancer, including breast, lung, and colorectal cancer. In these studies, N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide has been found to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in these cells. Additionally, N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide has been found to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

Propriétés

Formule moléculaire

C13H16N4O3

Poids moléculaire

276.29 g/mol

Nom IUPAC

N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide

InChI

InChI=1S/C13H16N4O3/c18-8-7-14-5-6-15-13(20)11-16-10-4-2-1-3-9(10)12(19)17-11/h1-4,14,18H,5-8H2,(H,15,20)(H,16,17,19)

Clé InChI

CYUSPGRVRBVPQN-UHFFFAOYSA-N

SMILES isomérique

C1=CC=C2C(=C1)C(=O)N=C(N2)C(=O)NCCNCCO

SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C(=O)NCCNCCO

SMILES canonique

C1=CC=C2C(=C1)C(=O)N=C(N2)C(=O)NCCNCCO

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.